

An In-depth Technical Guide to Ethyl Stearate (CAS 111-61-5)

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Compound of Interest

Compound Name: Ethyl stearate

Cat. No.: B029559

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For Researchers, Scientists, and Drug Development Professionals

Ethyl stearate, the ethyl ester of the saturated fatty acid, stearic acid, is a versatile oleochemical with significant applications across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties, stemming from its long alkyl chain and ester functionality, make it a valuable excipient in drug delivery systems, a functional ingredient in topical formulations, and a key component in various industrial processes. This guide provides a comprehensive overview of its core properties, experimental protocols for its synthesis and application, and insights into its biological interactions.

Core Physicochemical Properties

Ethyl stearate is characterized as a colorless to pale yellow, waxy solid or oily liquid at room temperature, possessing a faint, fatty odor.^[1] Its hydrophobic nature and compatibility with organic solvents are central to its utility. A summary of its key quantitative properties is presented below.

Property	Value
CAS Number	111-61-5
Molecular Formula	C ₂₀ H ₄₀ O ₂
Molecular Weight	312.53 g/mol [1]
Melting Point	33.4 - 38 °C[2][3][4]
Boiling Point	~371 °C (at 760 mmHg)[1]; 213 - 215 °C (at 15 mmHg)[2][4][5]
Density	~0.86 g/cm ³ (at 25 °C)[1]
Flash Point	>110 °C[5]
Vapor Pressure	0.00003 mmHg (at 25 °C, est.)[5]
Water Solubility	Insoluble (~0.00037 mg/L at 25 °C, est.)[3][5]
Solubility	Soluble in ethanol, ether, chloroform, and most organic solvents.[1][6]
Refractive Index	~1.4349[4]
logP (Octanol/Water)	8.937 (est.)[5]

Experimental Protocols

Detailed methodologies for the synthesis and a key application of **ethyl stearate** are provided below. These protocols are intended for laboratory use by trained professionals.

Protocol 1: Synthesis of Ethyl Stearate via Fischer Esterification

This protocol details the acid-catalyzed esterification of stearic acid with ethanol, a common and efficient method for producing **ethyl stearate**.

Materials:

- Stearic Acid (1.0 eq)

- Anhydrous Ethanol (used in excess, e.g., 10 eq or as solvent)
- Concentrated Sulfuric Acid (H_2SO_4) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
- Toluene (for azeotropic removal of water, optional)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Hexane or Petroleum Ether (for purification)

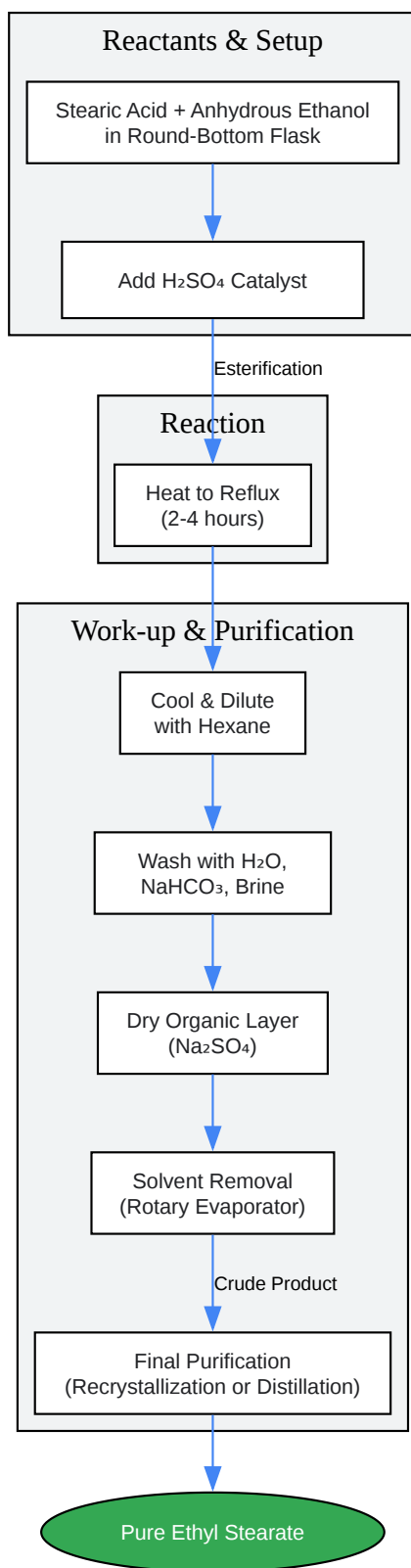
Equipment:

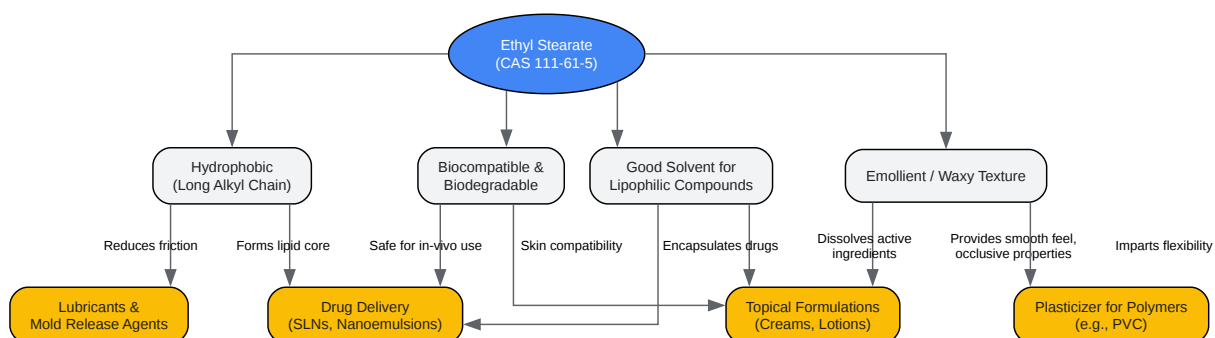
- Round-bottom flask
- Reflux condenser
- Dean-Stark apparatus (if using azeotropic removal)
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

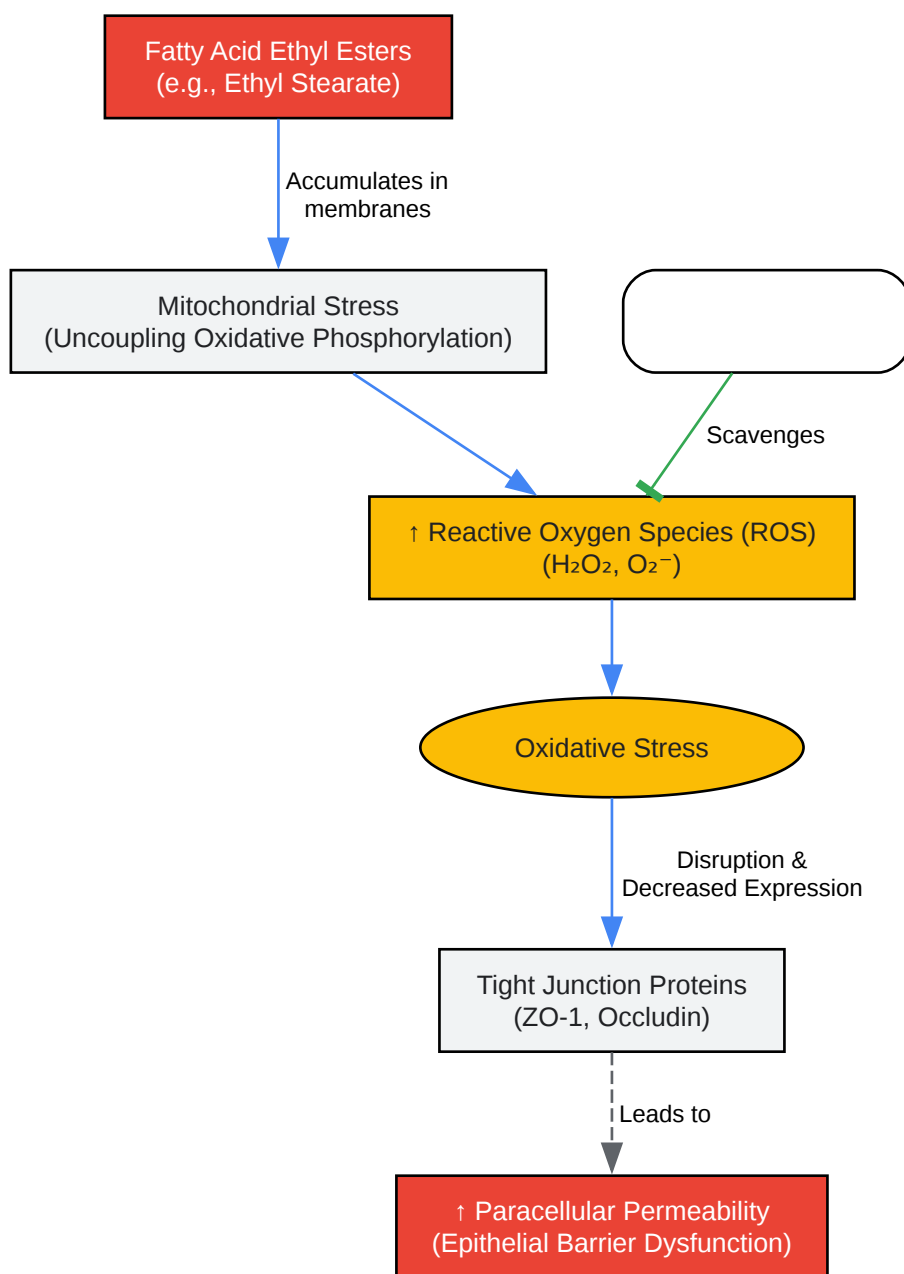
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine stearic acid and a significant excess of anhydrous ethanol. Ethanol often serves as both reactant and solvent.
- **Catalyst Addition:** While stirring, cautiously add the acid catalyst (e.g., concentrated H_2SO_4) to the mixture.

- Reaction: Heat the mixture to reflux (the boiling point of ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by titrating the remaining acid content in aliquots.[7]
- Work-up - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like hexane and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. [8] The bicarbonate wash should be performed carefully to vent any CO₂ produced.
- Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate.
- Purification - Solvent Removal: Filter off the drying agent and remove the solvent and excess ethanol under reduced pressure using a rotary evaporator.
- Purification - Recrystallization/Distillation: The crude **ethyl stearate** can be further purified. For a solid product, recrystallization from ethanol is effective. Alternatively, vacuum distillation can be employed to obtain a pure liquid product.[4]







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